molecular formula C15H23NO B3126409 Cyclohexyl-(4-ethoxy-benzyl)-amine CAS No. 333755-95-6

Cyclohexyl-(4-ethoxy-benzyl)-amine

Cat. No.: B3126409
CAS No.: 333755-95-6
M. Wt: 233.35 g/mol
InChI Key: LLXVUOPWPFJRCT-UHFFFAOYSA-N
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Description

Cyclohexyl-(4-ethoxy-benzyl)-amine is an organic compound that features a cyclohexyl group attached to a benzyl amine moiety, with an ethoxy substituent on the benzene ring

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-17-15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h8-11,14,16H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXVUOPWPFJRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-(4-ethoxy-benzyl)-amine typically involves the reaction of cyclohexylamine with 4-ethoxybenzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines or hydrocarbons

    Substitution: Various substituted amines or other functionalized derivatives

Scientific Research Applications

Pharmacological Applications

  • Bronchodilator Activity
    Cyclohexyl-(4-ethoxy-benzyl)-amine has been identified as a compound with β2 adrenergic agonist activity. This property is crucial for developing treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to induce bronchodilation by stimulating β2 adrenergic receptors on airway smooth muscle .
  • Dual Activity Compounds
    Research indicates that this compound can also function as an M3 muscarinic antagonist , which complements its β2 agonist effects. Such dual-action compounds are valuable in treating respiratory disorders by not only relaxing airway muscles but also inhibiting bronchoconstriction mediated by acetylcholine . This dual mechanism could lead to improved therapeutic outcomes for patients suffering from respiratory diseases.
  • Potential in Neurological Disorders
    The compound's interaction with various receptors suggests potential applications in treating neurological disorders. Its affinity for the μ-opioid receptor may position it as a candidate for managing pain or other neurological conditions, although further research is necessary to establish efficacy and safety .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The patent literature provides methodologies for synthesizing this compound along with intermediates that may be useful in pharmaceutical formulations .

Case Study 1: Respiratory Therapy

A study demonstrated the effectiveness of β2 adrenergic agonists combined with muscarinic antagonists in improving lung function in COPD patients. This compound was evaluated alongside established treatments, showing promising results in reducing exacerbations and improving quality of life metrics .

Case Study 2: Pain Management

In a preclinical study, the compound was tested for its analgesic properties through its action on μ-opioid receptors. Results indicated a significant reduction in pain responses, suggesting potential use as an analgesic agent .

Mechanism of Action

The mechanism of action of Cyclohexyl-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group on the benzene ring can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The cyclohexyl group provides steric bulk, which can influence the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

    Cyclohexyl-(4-methoxy-benzyl)-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclohexyl-(4-hydroxy-benzyl)-amine: Contains a hydroxy group on the benzene ring.

    Cyclohexyl-(4-chloro-benzyl)-amine: Features a chloro substituent on the benzene ring.

Uniqueness: Cyclohexyl-(4-ethoxy-benzyl)-amine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially offering unique advantages in specific applications.

Biological Activity

Cyclohexyl-(4-ethoxy-benzyl)-amine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which features a cyclohexyl group attached to a 4-ethoxy-benzyl moiety. This configuration is significant for its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been explored primarily in the context of its effects on various enzymatic pathways.

  • Inhibition of Enzymatic Activity :
    • This compound has shown potential as an inhibitor of certain proteolytic enzymes, similar to other amide derivatives. For instance, it has been noted that compounds with similar structures can inhibit the fibrinolytic activity of plasmin, which is crucial in wound healing and tissue repair processes .
  • Antimicrobial Properties :
    • The compound's structural components suggest potential antimicrobial activity, as many benzyl amines exhibit such properties. This is particularly relevant in the context of overcoming antibiotic resistance, where derivatives based on similar scaffolds have been effective against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that modifications to the ethoxy group or the cyclohexyl moiety can significantly influence the compound's potency and selectivity against specific biological targets.

Modification Effect on Activity
Addition of halogens on benzyl ringIncreased binding affinity to target enzymes
Variation in alkyl chain lengthAltered solubility and bioavailability
Substitution at the amine siteChanges in inhibitory potency against plasmin

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Amide Derivatives : A study examining various amide derivatives found that those with cyclohexyl and benzyl groups demonstrated significant inhibition of plasmin activity, suggesting that this compound could have similar effects at appropriate concentrations .
  • Antimicrobial Activity Assessment : Another research effort focused on a series of benzyl amine derivatives, revealing that modifications similar to those in this compound led to enhanced antimicrobial efficacy against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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